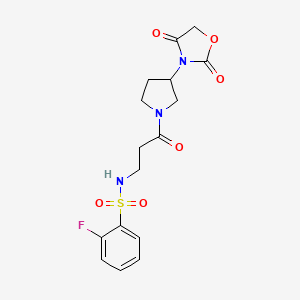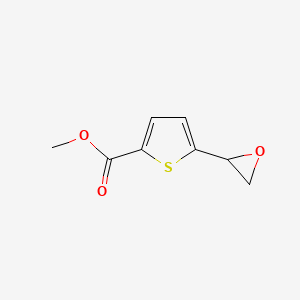
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfonyl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfonyl)-1-ethanone is a useful research compound. Its molecular formula is C10H8ClN3O3S and its molecular weight is 285.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis process of compounds related to "1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfonyl)-1-ethanone" involves catalysis under specific conditions, highlighting its relevance in organic synthesis and potential in pharmaceutical chemistry. For example, the synthesis of similar compounds has been achieved through reactions involving chlorobenzene and chloroacetyl chloride, demonstrating the compound's utility as an intermediate in chemical synthesis (Li De-liang, 2010).
Antifungal Activity
- Derivatives of the compound exhibit significant antifungal activities, making them valuable for developing new antifungal agents. This application is particularly important in agriculture and medicine, where fungal resistance to existing drugs is a growing concern. Studies have synthesized novel derivatives showing inhibition against various fungi, suggesting potential use in creating more effective antifungal treatments (Yi-An Ruan et al., 2011).
Corrosion Inhibition
- Some studies have explored the use of triazole derivatives, related to "this compound," as corrosion inhibitors for metals in acidic media. These findings could have significant implications for the chemical industry, where corrosion of metal equipment is a major challenge, by offering a means to extend the life of such equipment through effective corrosion inhibition (Wei-hua Li et al., 2007).
Pharmaceutical Intermediates
- The compound and its derivatives have been investigated for their potential as intermediates in the synthesis of pharmaceutical agents. For instance, the synthesis and characterization of similar compounds have provided key intermediates required for the development of promising agricultural fungicides, showcasing the role of such compounds in synthesizing active pharmaceutical ingredients (H. Ji et al., 2017).
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfonyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3S/c11-8-3-1-7(2-4-8)9(15)5-18(16,17)10-12-6-13-14-10/h1-4,6H,5H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZWCBSLVIKCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=NC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(4-Ethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2679702.png)

![5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2679704.png)
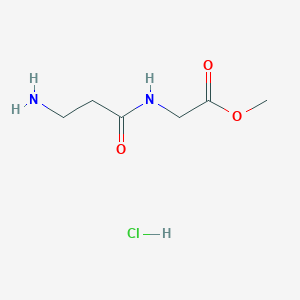
![Ethyl 3-{[2-(4-methylpiperidine-1-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2679706.png)
![2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole](/img/structure/B2679708.png)
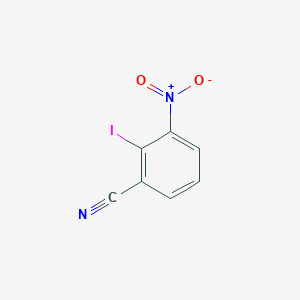

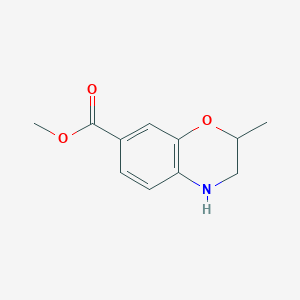
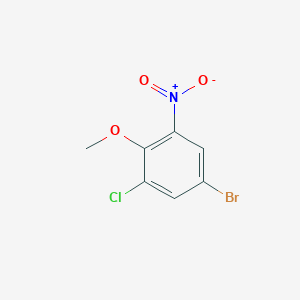
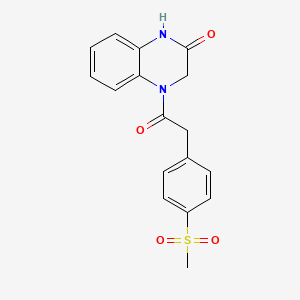
![7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2679722.png)
